4-Cyano-L-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17/h1-3,6,9,15H,4,14H2,(H,16,17) |
InChI Key |
UOPSYGYZOBPCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cyano L Tryptophan and Its Precursors
Chemical Synthesis Routes for Optically Pure L-4-Cyanotryptophan
Chemical synthesis offers versatile pathways to 4-Cyano-L-tryptophan and its derivatives. Significant research has focused on overcoming challenges related to stereoselectivity and reaction efficiency.
Palladium-Catalyzed Cyanation Strategies from Bromo-Tryptophan Derivatives
Palladium-catalyzed cyanation reactions represent a direct approach to introduce the nitrile functionality onto the tryptophan scaffold. A notable strategy involves the cyanation of N-alpha-Boc-4-bromo-L-tryptophan methyl ester. pnas.org This reaction is performed under mild conditions (40°C) using zinc cyanide (Zn(CN)₂) as the cyanide source and a palladium catalyst, such as tBuXPhos Pd G3. pnas.org While this method allows for the direct conversion of a bromo-tryptophan derivative, it has been reported to suffer from low yields, which presents a significant drawback for large-scale production. nih.govnih.gov The challenges associated with catalyst poisoning by cyanide and the need for carefully controlled reaction conditions are key considerations in these transformations. nih.gov
Development of High-Yield and Cost-Effective Chemical Pathways
The pursuit of more efficient and economical synthetic routes has led to the development of alternative strategies that avoid the low-yielding palladium-catalyzed cyanation step. One such successful approach involves the enzymatic resolution of a racemic N-acetyl amino acid precursor. nih.gov This method starts from 4-cyanoindole (B94445) and proceeds through a multi-step synthesis to produce racemic N-acetyl-4-cyanotryptophan. nih.gov The key step is the enzymatic resolution using Amano acylase, which selectively hydrolyzes the N-acetyl group of the L-enantiomer, allowing for the separation of the desired L-4-Cyano-tryptophan with high enantiomeric excess (>99%). nih.gov
Another scalable and efficient route utilizes an enantioselective phase transfer-catalyzed alkylation. acs.orgacs.org This methodology has been successfully applied to the large-scale synthesis of the Fmoc-protected version of L-4-cyanotryptophan, demonstrating its potential for practical, high-yield production. acs.orgacs.org These pathways are designed to be more cost-effective by starting from readily available materials and employing high-yielding reaction steps. nih.govresearchgate.net
Preparation of N-Protected this compound for Peptide Synthesis (e.g., Fmoc, Boc)
The incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) requires the availability of its N-protected derivatives, primarily with Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.
An expedient synthesis for Fmoc-L-4-cyanotryptophan has been developed, providing the product in good yield (62% over two steps) and with high optical purity (>99%). nih.gov This is crucial for its application in microwave-assisted solid-phase peptide synthesis. nih.gov The synthesis of N-alpha-Boc-4-cyano-L-tryptophan methyl ester has also been reported, starting from the corresponding 4-bromo derivative followed by palladium-catalyzed cyanation. pnas.org Subsequent deprotection of the Boc group can be achieved using trifluoroacetic acid. pnas.org The availability of these protected building blocks is essential for researchers looking to incorporate this fluorescent amino acid into peptide sequences. nih.govrsc.org
| Protecting Group | Synthetic Strategy | Key Features |
| Fmoc | Enzymatic resolution followed by Fmoc protection. nih.gov | High optical purity (>99%), good overall yield (62%). nih.gov |
| Fmoc | Enantioselective phase transfer-catalyzed alkylation. acs.orgacs.org | Scalable and efficient for large-scale production. acs.orgacs.org |
| Boc | Palladium-catalyzed cyanation of N-alpha-Boc-4-bromo-L-tryptophan methyl ester. pnas.org | Direct functionalization of a protected tryptophan derivative. pnas.org |
Enzymatic and Biocatalytic Approaches for this compound Production
Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for producing noncanonical amino acids. The use of engineered enzymes can provide high selectivity and efficiency under mild, aqueous conditions.
Engineered Tryptophan Synthase Beta-Subunit (TrpB) Variants for Enhanced Activity
The tryptophan synthase β-subunit (TrpB) has emerged as a highly effective biocatalyst for the synthesis of this compound from 4-cyanoindole and serine. nih.govcaltech.edu However, the wild-type enzyme exhibits low activity towards the sterically and electronically demanding 4-cyanoindole substrate. nih.gov
To address this limitation, directed evolution has been employed to engineer variants of TrpB from the hyperthermophilic bacterium Thermotoga maritima. nih.govcaltech.edu Through rounds of random mutagenesis and screening, a variant designated Tm9D8* was developed. nih.gov This engineered enzyme demonstrated a significant improvement in the synthesis of this compound, increasing the yield from 24% with the parent enzyme to 78%. nih.govcaltech.edu
A remarkable feature of the engineered TrpB variants is the shift in their optimal reaction temperature. While the parent enzyme required elevated temperatures (75°C), the evolved variants exhibit high reactivity at much lower temperatures, such as 37°C, achieving a 76% yield. nih.govcaltech.edu This makes the process more amenable to in vivo production and reduces energy consumption. nih.govcaltech.edu The high expression level of the engineered protein (~40 mg per liter of culture) and the straightforward reaction and purification process make this enzymatic method a practical and effective approach for the laboratory-scale synthesis of this compound. nih.gov
| Enzyme Variant | Key Mutations (from parent Tm2F3) | Yield of 4-CN-Trp (at 37°C) | Optimal Temperature |
| Parent (Tm2F3 derived) | - | Low | 75°C nih.govcaltech.edu |
| Tm9D8 * | Contains additional mutations | 76% nih.govcaltech.edu | ~37-55°C nih.gov |
Directed Evolution Strategies for Optimized Enzymatic Synthesis
The enzymatic synthesis of this compound, a valuable noncanonical amino acid (ncAA), has been significantly advanced through directed evolution, a powerful protein engineering technique. nih.govnih.gov This approach has focused on modifying the tryptophan synthase β-subunit (TrpB), the enzyme responsible for catalyzing the C-C bond formation between an indole (B1671886) analog and serine. proquest.comchim.itnih.gov The native tryptophan synthase (TrpS) is a complex, allosterically regulated heterodimer (α2β2), where the TrpB subunit's activity is highly dependent on its partner, the α-subunit (TrpA). caltech.edu Isolating TrpB for synthetic applications results in a dramatic decrease in catalytic efficiency, impeding its practical use. nih.govcaltech.edu
To overcome these limitations, researchers have employed directed evolution to engineer stand-alone TrpB variants with enhanced stability and activity, specifically for challenging substrates like 4-cyanoindole. nih.govresearchgate.net The synthesis of this compound is particularly difficult because the electron-withdrawing cyano group reduces the nucleophilicity of the indole ring, and its position at the C4 position creates steric hindrance. nih.gov
One successful strategy involved the directed evolution of TrpB from the hyperthermophilic bacterium Thermotoga maritima. nih.gov Starting with a variant that had seven previous mutations (Tm2F3), global random mutagenesis was applied. nih.gov This led to the identification of an improved variant, Tm9D8*, which demonstrated a significant increase in the synthesis of this compound. nih.gov This evolution effectively mimics the allosteric activation that the α-subunit naturally provides. researchgate.net
A key outcome of this directed evolution was a remarkable improvement in reaction yield and a shift in the enzyme's optimal operating temperature. The initial variant produced this compound in a modest 24% yield at an elevated temperature of 75°C. nih.govnih.gov The evolved Tm9D8* variant, however, increased the yield to 78% and, crucially, showed high reactivity at a much milder temperature of approximately 37°C (achieving a 76% yield). nih.govnih.gov This shift creates opportunities for in vivo production of the amino acid under physiological conditions. nih.gov
Similar directed evolution efforts have been applied to TrpB from Pyrococcus furiosus (PfTrpB) to create a robust platform for generating various tryptophan analogs. nih.govcaltech.eduresearchgate.net These studies confirm that mutations can restore the catalytic efficiency of the isolated β-subunit, sometimes even surpassing the activity of the native enzyme complex. nih.govresearchgate.net
| Enzyme Variant | Parent Organism | Key Improvement | Yield of 4-CN-Trp | Optimal Temperature | Reference |
|---|---|---|---|---|---|
| Parent TmTrpB Variant | Thermotoga maritima | Initial activity for 4-substituted indoles | 24% | 75°C | nih.gov |
| Tm9D8* (Evolved) | Thermotoga maritima | Enhanced activity and shifted temperature profile | 78% | ~37-55°C | nih.gov |
| Engineered PfTrpB | Pyrococcus furiosus | Stand-alone function, recapitulates allosteric activation | N/A (Platform for various analogs) | Up to 75°C | researchgate.netnih.gov |
Aqueous-Phase Biocatalytic Systems for Tryptophan Analog Synthesis
A significant advantage of using engineered TrpB enzymes is the ability to perform synthesis in environmentally benign aqueous media. nih.govacs.org This biocatalytic approach circumvents the need for organic solvents and water-sensitive reagents often required in multi-step chemical syntheses of noncanonical amino acids. nih.govacs.org The enzymatic reaction for producing this compound involves the direct, one-step condensation of readily available precursors: 4-cyanoindole and L-serine. nih.govsquarespace.com
The reaction mechanism relies on the pyridoxal (B1214274) 5′-phosphate (PLP) cofactor within the TrpB active site. nih.govacs.org The enzyme first binds L-serine and converts it into a highly electrophilic amino-acrylate intermediate. caltech.eduacs.org This intermediate is then intercepted by the nucleophilic 4-cyanoindole, which attacks at the β-position of serine to form the final C-C bond and produce L-4-cyanotryptophan. nih.govchim.it
The development of thermostable TrpB variants that function efficiently at moderate temperatures (e.g., 37°C) is a crucial advancement for aqueous-phase systems. nih.gov While higher temperatures can improve the solubility of hydrophobic substrates like 4-cyanoindole, the ability to operate under milder conditions reduces energy costs and simplifies the process. nih.govnih.gov The entire biocatalytic transformation occurs without the need for protecting groups, which are a staple of traditional organic synthesis for complex molecules like amino acids. nih.gov This streamlined, aqueous-phase process represents a more sustainable and efficient route to this compound and other valuable tryptophan analogs. nih.govacs.org
| Parameter | Description | Reference |
|---|---|---|
| Reactants | 4-cyanoindole and L-serine | nih.gov |
| Solvent | Aqueous media | nih.govacs.org |
| Catalyst | Engineered Tryptophan Synthase β-subunit (TrpB) | nih.govresearchgate.net |
| Cofactor | Pyridoxal 5′-phosphate (PLP) | nih.gov |
| Key Advantages | Environmentally benign, single-step reaction, no protecting groups required | nih.govacs.org |
| Product | Enantiopure L-4-cyanotryptophan | nih.gov |
Scalability and Efficiency Considerations for Large-Scale Enzymatic Production
The transition from laboratory-scale experiments to large-scale industrial production of this compound hinges on the scalability and efficiency of the enzymatic process. nih.gov Engineered TrpB variants have shown promise in this regard. The enzymes can be expressed at high levels in common hosts like Escherichia coli, with reported yields of over 200 mg of enzyme per liter of culture. nih.gov
Despite the significant improvements in yield, the evolved TrpB variant for this compound synthesis exhibits a relatively low initial turnover frequency (0.95 ± 0.05 min⁻¹ at 37°C). nih.gov This necessitates a comparatively high catalyst loading of 0.1 mol% to achieve high conversion rates in a practical timeframe. nih.gov However, the high expression level of the enzyme helps to offset this requirement. It has been demonstrated that the enzyme purified from a single 1-liter culture is sufficient to synthesize nearly 800 mg of this compound in a reaction at 55°C. nih.gov
A key advantage for scalability is the nature of the product in the aqueous reaction medium. nih.gov As this compound is formed, it precipitates directly from the reaction mixture due to its limited solubility. nih.gov This simplifies the downstream purification process considerably, as the product can be isolated through simple washing and filtration steps, avoiding complex and costly chromatographic separations. nih.gov This feature, combined with the use of inexpensive and readily available starting materials, makes the biocatalytic route an attractive and potentially scalable method for the large-scale production of this valuable fluorescent amino acid. nih.govacs.org
| Metric | Value/Observation | Reference |
|---|---|---|
| Enzyme Expression Level | >200 mg/L of E. coli culture | nih.gov |
| Catalyst Loading | 0.1 mol % | nih.gov |
| Turnover Frequency (Tm9D8*) | 0.95 ± 0.05 min⁻¹ (at 37°C) | nih.gov |
| Potential Product Yield | ~800 mg of 4-CN-Trp from enzyme of a 1-L culture | nih.gov |
| Purification Method | Product precipitates from aqueous solution, purified by washing | nih.gov |
Strategies for Site Specific Incorporation of 4 Cyano L Tryptophan into Biomolecules
Solid-Phase Peptide Synthesis (SPPS) for Polypeptide Integration
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide science, allowing for the stepwise construction of peptide chains on a solid support. The incorporation of unnatural amino acids such as 4-CN-Trp into this workflow has been successfully demonstrated, expanding the chemical diversity of synthetic polypeptides. nih.gov
For efficient incorporation via SPPS, 4-Cyano-L-tryptophan must be suitably protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group on its α-amine. The resulting Fmoc-L-4-cyanotryptophan derivative has proven to be compatible with standard and advanced SPPS protocols, including microwave-assisted synthesis. nih.govrsc.org This compatibility allows for its insertion at any desired position within a peptide sequence.
The coupling of Fmoc-L-4-cyanotryptophan can be optimized to ensure efficient addition to the growing peptide chain. For instance, in the synthesis of a 4-CN-Trp-containing pHLIP (pH-Low Insertion Peptide), a modified coupling condition was employed compared to standard amino acids. While canonical amino acids were coupled using 5 equivalents of the Fmoc-amino acid, the protocol for Fmoc-L-4-cyanotryptophan utilized 1.5 equivalents, demonstrating that specific adjustments can ensure successful incorporation. rsc.org This highlights the robustness of the SPPS methodology in accommodating the unique chemical properties of unnatural amino acids.
| Parameter | Standard Amino Acid Coupling | Fmoc-L-4-cyanotryptophan Coupling |
|---|---|---|
| Fmoc-Amino Acid Equivalents | 5 | 1.5 |
| Coupling Reagent (HCTU) Equivalents | 4.98 | 1.49 |
| Base (DIPEA) Equivalents | 10 | 3 |
| Temperature | 75 ºC | 75 ºC |
| Duration | 5 min | 5 min |
The ultimate success of any peptide synthesis is measured by the yield and purity of the final product. The incorporation of 4-CN-Trp has been shown to be efficient, resulting in yields that are comparable to those of analogous peptides containing the natural amino acid tryptophan. nih.gov In the microwave-assisted solid-phase synthesis of a 4-CN-Trp-pHLIP mutant, the yield was noted to be similar to that of the wild-type pHLIP synthesis. nih.gov
While specific quantitative data on percentage yields and purity for 4-CN-Trp-containing peptides are not extensively detailed in comparative tables in the literature, the qualitative reports of "comparable" yields suggest that the presence of the cyano group on the indole (B1671886) ring does not fundamentally impede the standard SPPS reaction cycles of deprotection and coupling. nih.gov The final products are purified using standard techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity suitable for spectroscopic and biological studies. rsc.org
Genetic Encoding Methodologies for Protein Incorporation
To incorporate 4-CN-Trp into larger proteins at specific sites, researchers utilize the powerful technique of genetic code expansion. This method involves repurposing a codon, typically the amber stop codon (TAG), to encode the unnatural amino acid.
The central challenge in genetic code expansion is to develop an "orthogonal pair" consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This pair must function independently of the host cell's own synthetases and tRNAs and must not recognize any of the 20 canonical amino acids. nih.gov For 4-CN-Trp, researchers have successfully selected and engineered such systems. nih.gov
By screening libraries of mutant synthetases, specific aaRS variants have been identified that selectively recognize 4-CN-Trp and charge it onto an orthogonal tRNA. nih.govbiorxiv.org These efforts have led to the development of robust synthetase/tRNA pairs, often based on the pyrrolysyl-tRNA synthetase (PylRS) system from archaea, which are highly specific for 4-CN-Trp and other cyanotryptophan isomers. nih.govbiorxiv.org This specificity is crucial to ensure the fidelity of protein translation and prevent the misincorporation of other amino acids at the target site.
A key advantage of genetic encoding is the ability to produce large quantities of purified, site-specifically labeled protein through in vivo expression in host organisms like E. coli. The developed orthogonal pairs for 4-CN-Trp have enabled high-yield production of various proteins. nih.gov The expression levels are often sufficient for detailed biochemical, biophysical, and structural studies.
Yields can vary depending on the host protein, the site of incorporation, and the specific expression system used. However, reported yields are substantial, demonstrating the efficiency of the incorporation machinery. For example, the incorporation of 4-CN-Trp into the peptidyl-prolyl isomerase FKBP12 resulted in a purified protein yield of 63 mg per liter of cell culture. This high efficiency makes the genetic encoding of 4-CN-Trp a practical and accessible method for protein scientists. biorxiv.org
| Host Protein | Yield of Purified Protein (mg/L of culture) |
|---|---|
| Human Pregnane X Receptor Ligand-Binding Domain (hPXR-LBD) | 7 - 10 |
| Maltose Binding Protein (MBP) | 10 - 20 |
| Peptidyl-prolyl isomerase (FKBP12) | 63 |
While 4-CN-Trp is primarily used as a direct fluorescent probe, its unique chemical structure—specifically the nitrile (cyano) group—offers the potential for further modification after it has been incorporated into a protein. The nitrile group is not naturally present in proteins and is largely inert to native biochemical processes, making it an ideal chemical handle for bioorthogonal chemistry.
Several chemical reactions characteristic of nitriles could theoretically be adapted for post-translational protein modification. These approaches would transform the 4-CN-Trp residue into a new functional group or attach a secondary label. Potential reactions include:
[3+2] Cycloaddition: The nitrile group can participate in cycloaddition reactions with dipoles like nitrile oxides. This could be used to attach other molecules by forming a stable heterocyclic ring structure on the protein.
Reduction to an Amine: The nitrile group can be chemically reduced to a primary amine (-CH₂NH₂). This would introduce a new, reactive nucleophile onto the protein, which could then be targeted for labeling with amine-reactive probes, such as NHS esters.
Condensation Reactions: Nitriles can undergo condensation reactions with molecules like 1,2-aminothiols to form thiazoline (B8809763) rings. This type of reaction could be employed for site-specific protein ligation or labeling under physiological conditions.
These strategies represent potential avenues for dual-labeling experiments, where 4-CN-Trp first serves as an intrinsic fluorescent reporter and is then modified to carry a second probe with different functional properties.
Selective Pressure Incorporation Techniques in Cellular Systems
Selective pressure incorporation is a method utilized to incorporate non-canonical amino acids (ncAAs) into proteins within cellular systems by exploiting the nutritional requirements of auxotrophic host strains. This technique is particularly useful for globally substituting a specific canonical amino acid with an analog. The process hinges on using a host organism, typically an Escherichia coli strain, that is incapable of synthesizing a particular natural amino acid, in this case, L-tryptophan. By carefully controlling the composition of the growth medium, this auxotrophic strain can be compelled to use an exogenously supplied analog, such as this compound, for protein synthesis to survive and propagate.
The fundamental principle of this technique involves two main stages of cell culture. Initially, the tryptophan-auxotrophic E. coli strain, which harbors a plasmid encoding the target protein, is grown in a minimal medium supplemented with a limited amount of natural L-tryptophan. This allows the cell culture to reach a sufficient density for protein expression. Once the initial supply of L-tryptophan is depleted, the cells are induced to express the target protein in a medium where L-tryptophan is absent and has been replaced by this compound. Under this selective pressure, the cellular machinery for protein synthesis utilizes the provided analog, leading to its incorporation at all tryptophan positions in the nascent polypeptide chain.
Research by Wang and Gai has demonstrated the application of this selective pressure approach for the incorporation of this compound into a variant of Green Fluorescent Protein (GFP). rsc.org In their work, a tryptophan-auxotrophic E. coli strain was transformed with a plasmid carrying the gene for the GFP variant. The cells were first cultured in M9 minimal medium containing a trace amount of L-tryptophan to support initial growth. Following the consumption of the natural tryptophan, the expression of the GFP variant was induced, and the culture was supplemented with this compound.
The following table summarizes the key research findings for the incorporation of this compound using a selective pressure technique.
| Parameter | Details |
| Host System | Escherichia coli (Tryptophan Auxotroph) |
| Target Protein | Green Fluorescent Protein (GFP) Variant |
| Unnatural Amino Acid | This compound |
| Growth Medium | M9 Minimal Medium |
| Initial Growth Phase | Supplemented with a limiting concentration of L-tryptophan |
| Induction Phase | Supplemented with this compound |
| Verification Method | Mass Spectrometry |
Mechanistic Insights and Applications of 4 Cyano L Tryptophan As a Spectroscopic Probe
Infrared Spectroscopy: Revealing Local Structural Information
Infrared spectroscopy offers a powerful method for investigating molecular structure and dynamics due to its sensitivity to local environments. 4-CN-L-Trp, with its incorporated nitrile group, serves as an excellent vibrational reporter because the C≡N stretching frequency falls in a spectral region (2200-2300 cm⁻¹) that is largely free from interference from other common biomolecular vibrations nih.govacs.org. This isolation allows for clear observation and analysis of the nitrile's vibrational signature, which is highly responsive to its immediate surroundings.
The nitrile group (C≡N) in 4-CN-L-Trp acts as a highly sensitive, site-specific infrared probe rsc.orgnih.govacs.org. The vibrational frequency of the C≡N bond is directly influenced by the local electrostatic field and hydrogen bonding interactions experienced by the molecule rsc.orgresearchgate.netnih.govresearchgate.netnih.gov. By monitoring shifts in the C≡N stretching frequency, researchers can gain detailed insights into the microenvironment surrounding the 4-CN-L-Trp residue within a protein. This sensitivity allows for the characterization of local structural features and dynamic processes at a molecular level rsc.orgresearchgate.netnih.govresearchgate.netnih.gov. For instance, studies have shown that the nitrile frequency is modulated by the polarity and hydrogen-bonding capabilities of the surrounding solvent or protein matrix rsc.orgresearchgate.netnih.govnih.gov.
The vibrational frequency of the nitrile group in 4-CN-L-Trp exhibits a linear correlation with the local electrostatic field researchgate.netresearchgate.netnih.gov. This relationship allows for the quantitative assessment of internal electric fields within proteins, which are crucial determinants of protein structure, dynamics, and function researchgate.netnih.gov. Changes in the nitrile's vibrational frequency can be directly attributed to variations in the strength and direction of the local electric field researchgate.netnih.govresearchgate.net. Furthermore, hydrogen bond interactions significantly influence the nitrile frequency. For example, hydrogen bonding to the nitrile nitrogen atom can cause a shift in the vibrational frequency, providing a specific marker for the presence and strength of such interactions rsc.orgresearchgate.netnih.govresearchgate.netnih.gov. This sensitivity to both electrostatic fields and hydrogen bonding makes 4-CN-L-Trp a versatile probe for understanding complex molecular environments rsc.orgresearchgate.netnih.govresearchgate.netnih.gov.
A significant advantage of using cyanotryptophans, including 4-CN-L-Trp, is their capability to function as dual spectroscopic labels, offering both infrared and fluorescence signals rsc.orgresearchgate.net. These two spectroscopic modalities provide complementary information because they are sensitive to different aspects of the molecular environment and operate on different timescales rsc.org. While IR spectroscopy, particularly through the nitrile stretch, reports on local structural and electrostatic details, fluorescence provides information on longer-range interactions and conformational changes rsc.orgbiorxiv.orgpnas.orgresearchgate.net. The ability to monitor both IR and fluorescence signals from a single probe allows for a more comprehensive understanding of protein structure and dynamics rsc.orgresearchgate.net. For example, the fluorescence of 4-CN-L-Trp is distinct from native Trp, enabling selective excitation and detection biorxiv.orgpnas.orgresearchgate.net.
The vibrational lifetime of the C≡N stretching mode in 4-CN-L-Trp is on the picosecond (ps) timescale rsc.orgresearchgate.netresearchgate.net. This relatively short vibrational lifetime makes it suitable for advanced ultrafast spectroscopic techniques, such as two-dimensional infrared (2D-IR) spectroscopy rsc.orgnih.govd-nb.infoaip.org. 2D-IR spectroscopy can resolve vibrational coherences and energy transfer processes on femtosecond (fs) to picosecond timescales, providing detailed insights into the very fast dynamics of molecular systems rsc.orgnih.govd-nb.infoaip.org. By measuring the vibrational lifetimes and analyzing the spectral diffusion of the nitrile probe, researchers can study ultrafast structural rearrangements, energy relaxation pathways, and dynamic interactions within proteins rsc.orgnih.govd-nb.infoaip.org. For instance, vibrational lifetimes of nitrile groups have been reported in the range of 0.3 to 2.6 ps depending on the specific chemical environment and interactions researchgate.netresearchgate.net.
Advanced Research Applications of 4 Cyano L Tryptophan in Biophysical and Cellular Contexts
Elucidation of Peptide-Membrane Interactions and Dynamics
4-CN-Trp has proven instrumental in understanding the complex interplay between peptides and cell membranes. Its fluorescent nature allows researchers to track and quantify these interactions. For instance, L-4-cyanotryptophan has been utilized as a donor in Förster Resonance Energy Transfer (FRET) studies, paired with other fluorescent molecules, to determine the rate constants of peptide-membrane binding nih.govresearchgate.netrsc.org. This approach provides quantitative data on how peptides associate with and potentially alter membrane structures. Furthermore, the compound's fluorescence properties are sensitive to its environment, allowing for the study of peptide dynamics and conformational changes upon interaction with lipid bilayers nih.govrsc.orgnih.gov.
Structural Biology and Protein Folding Investigations
The structural similarity of 4-CN-Trp to tryptophan, along with its enhanced fluorescence, makes it an excellent reporter for structural biology studies.
Assessment of Protein Structural Conservation Upon Amino Acid Substitution
When 4-CN-Trp is genetically encoded and incorporated into proteins, it largely preserves the native protein structure. Crystal structures of maltose-binding protein (MBP) have shown near-complete structural conservation when a native tryptophan residue is replaced by 4-CN-Trp biorxiv.orgresearchgate.netnih.gov. This minimal structural perturbation is crucial for ensuring that the observed functional or spectroscopic changes are attributable to the probe itself rather than induced structural alterations. This makes 4-CN-Trp a reliable tool for studying the impact of amino acid substitutions on protein folding and stability.
High-Sensitivity Measurement of Ligand Binding Affinities in Solution
The bright fluorescence of 4-CN-Trp enables highly sensitive measurements of ligand binding affinities in solution, often reaching subnanomolar detection limits biorxiv.orgresearchgate.netnih.gov. By incorporating 4-CN-Trp into a protein's binding pocket, researchers can monitor changes in fluorescence intensity or lifetime upon the addition of a ligand. For example, the binding of rapamycin (B549165) to peptidyl-prolyl isomerase FKBP12, when labeled with 4-CN-Trp, demonstrated the compound's capability to accurately determine very low dissociation constants (Kd) biorxiv.orgresearchgate.netnih.gov. Fluorescence quenching experiments, where the proximity of 4-CN-Trp to aromatic ligands is detected, further enhance its utility in mapping ligand binding sites biorxiv.orgresearchgate.netnih.gov.
Monitoring Enzyme Catalytic Activity and Substrate Binding
While direct evidence for monitoring enzyme catalytic activity specifically with 4-CN-Trp is less prominent in the provided search results compared to ligand binding or structural studies, its fluorescent properties are inherently suitable for such applications. Its sensitive response to environmental changes and its ability to be incorporated site-specifically means it can act as an intrinsic reporter for conformational changes that occur during enzyme-substrate binding or catalysis. If an enzyme's activity involves a conformational change that alters the local environment around an incorporated 4-CN-Trp residue, this change could be detected via fluorescence spectroscopy.
Microscopic Imaging in Biological Systems
The fluorescent characteristics of 4-CN-Trp make it a valuable probe for microscopic imaging in both in vitro and in vivo biological systems.
In Vitro and In Vivo Fluorescence Microscopy Applications
4-CN-Trp exhibits bright fluorescence in the visible range, with excitation wavelengths accessible by common microscopy lasers, such as 355 nm nih.govbiorxiv.orgbiorxiv.orgpnas.orgacs.org. This allows for its use in various fluorescence microscopy techniques, including live-cell imaging rsc.orgnih.govbiorxiv.orgresearchgate.netnih.govbiorxiv.orgpnas.orgacs.orgresearchgate.netsquarespace.com. Its relatively small size and ability to be genetically encoded mean it can be incorporated into proteins and peptides without significant disruption, facilitating intracellular tracking of polypeptides nih.govbiorxiv.org. Studies have demonstrated its utility in imaging cell-membrane-bound peptides rsc.orgnih.gov. Furthermore, the distinct fluorescence of 4-CN-Trp from native tryptophan allows for selective detection, even in proteins with multiple tryptophan residues biorxiv.orgresearchgate.netnih.govpnas.org.
Two-Photon Fluorescence Microscopy for Reduced Phototoxicity
Two-photon excitation (TPE) microscopy is a powerful nonlinear optical imaging technique that offers significant advantages over conventional one-photon fluorescence microscopy, particularly in biological applications. TPE utilizes near-infrared (NIR) light for excitation, which is less scattering and has greater penetration depth in biological tissues compared to ultraviolet (UV) light typically used in one-photon excitation thermofisher.com. A key benefit of TPE is the confinement of excitation to a small focal volume, which inherently provides three-dimensional (3D) imaging capabilities and significantly reduces photobleaching and phototoxicity thermofisher.com.
The application of 4-Cyano-L-tryptophan in conjunction with TPE microscopy further enhances these benefits. By using TPE, samples are not excited with high-energy UV light, which is known to cause photodamage and photobleaching of fluorophores, as well as excitation of intrinsic biological fluorophores acs.org. This avoidance of UV excitation directly contributes to reduced phototoxicity, leading to increased viability of live specimens and allowing for longer observation periods thermofisher.com. Research has demonstrated the utility of 4-CN-Trp in TPE imaging, for instance, in visualizing integrins on the surface of blood platelets, showcasing its effectiveness as an imaging agent researchgate.net. The characteristic absorption and emission properties of 4-CN-Trp make it well-suited for TPE excitation, enabling its use in advanced microscopy techniques where minimizing light-induced damage is paramount acs.orgbiorxiv.org.
Modulation of Fluorescent Protein Photophysical Properties
This compound serves as a valuable building block for tuning the photophysical characteristics of proteins. As a tryptophan analog, it differs from its native counterpart by only two atoms, making it one of the smallest fluorescent amino acids available pnas.org. This minimal structural difference allows for its incorporation into proteins with minimal perturbation to their native structure and function biorxiv.orgpnas.org.
The intrinsic photophysical properties of 4-CN-Trp are significantly enhanced compared to native tryptophan, making it a superior intrinsic fluorophore. These properties include a high fluorescence quantum yield (QY) greater than 0.8, a long fluorescence lifetime of approximately 13.7 ns, and good photostability pnas.orgnih.gov. Furthermore, 4-CN-Trp exhibits a distinct absorption maximum around 320 nm and an emission maximum in the visible blue spectrum, typically around 425 nm in water biorxiv.org. Its molar extinction coefficient is approximately 6,000 M⁻¹⋅cm⁻¹ pnas.org.
Crucially, the incorporation of 4-CN-Trp into protein scaffolds can directly modify the photophysical properties of the host protein. For example, studies have shown that introducing 4-CN-Trp at specific positions, such as the 66th position of a green fluorescent protein (GFP) variant, can alter its absorption and emission wavelengths rsc.org. This capability allows researchers to engineer proteins with tailored fluorescence characteristics, potentially enhancing their brightness, shifting their emission spectra, or improving their photostability for specific imaging or spectroscopic applications. Its use in Fluorescence Resonance Energy Transfer (FRET) studies, where it can act as a donor with a Förster distance (R₀) of 62 Å when paired with a membrane stain like DiO, also highlights its role in modulating energy transfer processes within biomolecular systems nih.gov.
Compound List:
this compound (4-CN-Trp)
Tryptophan (Trp)
Green Fluorescent Protein (GFP)
DiO
Comparative Analysis and Distinct Advantages of 4 Cyano L Tryptophan
Enhanced Photophysical Attributes Compared to Native Tryptophan
Native L-tryptophan, while a useful intrinsic fluorescence probe, possesses limitations that curtail its application in many biological contexts. 4-CN-Trp effectively addresses many of these shortcomings, delivering superior performance.
Improved Fluorescence Quantum Yield and Lifetime
Native L-tryptophan typically exhibits a relatively low fluorescence quantum yield (QY), generally below 0.2, and displays complex fluorescence decay kinetics nih.gov. In contrast, 4-CN-Trp demonstrates a significantly higher fluorescence QY, reported to exceed 0.8 in aqueous solutions nih.govnih.govpnas.orgrsc.orgresearchgate.net. Furthermore, its fluorescence lifetime is considerably longer, measured at approximately 13 ns, which is substantially greater than the picosecond to nanosecond range observed for native tryptophan nih.govnih.govpnas.orgrsc.orgresearchgate.net. This combination of a high QY and extended lifetime results in a much brighter signal and improved detectability, thereby rendering 4-CN-Trp a more sensitive probe nih.govpnas.orgresearchgate.netresearchgate.net.
Red-Shifted Absorption and Emission for Optical Accessibility
A key advantage of 4-CN-Trp lies in the red-shift of its absorption and emission spectra when compared to native tryptophan. Native tryptophan absorbs and emits within the ultraviolet (UV) region, with absorption maxima typically around 280 nm and emission maxima near 340-350 nm nih.govfunctmaterials.org.uabiorxiv.org. The introduction of a cyano group at the 4-position of the indole (B1671886) ring in 4-CN-Trp shifts its absorption maximum to approximately 325 nm and its emission maximum to around 420-430 nm nih.govpnas.orgfunctmaterials.org.uabiorxiv.org. This spectral shift moves the excitation and detection wavelengths into the visible spectrum, making them compatible with standard commercial fluorescence microscopes and reducing interference from UV-absorbing biological molecules nih.govpnas.orgresearchgate.netfunctmaterials.org.uabiorxiv.org. This spectral displacement also facilitates the selective excitation of 4-CN-Trp fluorescence in the presence of native tryptophan, which is crucial for FRET (Förster Resonance Energy Transfer) and PET (Photo-induced Electron Transfer) studies nih.govbiorxiv.orgresearchgate.net.
Enhanced Photostability
While native tryptophan can exhibit low photostability, particularly under prolonged light exposure, 4-CN-Trp demonstrates improved photostability nih.govnih.govpnas.org. This enhanced durability is vital for applications requiring extended imaging sessions or single-molecule spectroscopy, where fluorophore degradation can impede data acquisition nih.govpnas.org.
Differentiation from Other Cyano-Tryptophan Isomers in Spectroscopic Performance
The specific location of the cyano group on the indole ring significantly influences the photophysical characteristics of tryptophan analogs. While 4-CN-Trp offers a substantial red-shift, other isomers, such as 5-CN-Trp, 6-CN-Trp, and 7-CN-Trp, also display altered spectral properties. Comparative studies of these isomers suggest that 4-CN-Trp often presents a more advantageous spectral profile for biological applications. For instance, the emission maxima for 6-CN-Trp and 7-CN-Trp have been reported to be centered around 370 nm and 390 nm, respectively, which represent a lesser shift into the visible spectrum compared to 4-CN-Trp's emission near 420 nm pnas.org. This makes 4-CN-Trp a more distinct blue fluorescent emitter pnas.orgbiorxiv.org. Furthermore, fluorescence intensity and quantum yield can vary among isomers, with 4-CN-Trp generally exhibiting high brightness and quantum yields researchgate.netbiorxiv.orgbiorxiv.org. The specific spectral characteristics and sensitivity to the environment can differ, making the choice of isomer application-dependent, but 4-CN-Trp's combination of a significant red-shift, high QY, and long lifetime positions it favorably pnas.orgresearchgate.netbiorxiv.orgbiorxiv.org.
Positioning of 4-Cyano-L-tryptophan Among Other Unnatural Amino Acid Fluorophores
4-CN-Trp is recognized as a leading unnatural amino acid fluorophore due to its favorable combination of properties. It shares structural similarity with native tryptophan, differing by only two atoms, which makes it one of the smallest fluorescent amino acids available nih.govpnas.orgresearchgate.netbiorxiv.org. This diminutive size helps to minimize structural perturbations to proteins upon incorporation, a notable advantage over larger, extrinsic fluorescent dyes nih.govsquarespace.com. When contrasted with other UAA fluorophores, 4-CN-Trp offers a broad emission spectrum in the visible range, characterized by a high quantum yield and good photostability nih.govpnas.orgrsc.orgresearchgate.net. Its capacity for both chemical and genetic incorporation into proteins further enhances its applicability nih.govrsc.orgresearchgate.netresearchgate.netbiorxiv.orgsquarespace.comresearchgate.net. While other UAAs may provide fluorescence in different spectral regions or possess unique environmental sensitivities, 4-CN-Trp's balance of brightness, spectral accessibility, stability, and minimal structural impact establishes it as a versatile and highly regarded probe for a broad spectrum of biological investigations nih.govpnas.orgresearchgate.netresearchgate.netbiorxiv.org.
Future Research Trajectories and Unanswered Questions for 4 Cyano L Tryptophan
Refinement of Synthetic and Incorporation Methodologies
Despite the availability of synthetic routes for 4CN-Trp, ongoing research focuses on developing more facile, high-yielding, and cost-effective methods for its production and incorporation into biomolecules. Chemical synthesis routes, while established, often involve multiple steps, including palladium-catalyzed cyanation reactions which can be low-yielding nih.gov. Enzymatic synthesis using engineered tryptophan synthase β-subunits (TrpB) has shown great promise, enabling one-step synthesis from readily available precursors like 4-cyanoindole (B94445) and serine nih.gov. Further engineering of these enzymes could optimize yields and reaction conditions, potentially allowing for efficient in vivo production nih.gov.
Research is also directed towards improving methods for site-specific incorporation of 4CN-Trp into proteins. While solid-phase peptide synthesis (SPPS) using Fmoc-protected 4CN-Trp is a standard chemical approach asm.org, advancements in genetic code expansion and selective pressure incorporation (SPI) are being explored for in vivo labeling asm.org. Developing orthogonal aminoacyl-tRNA synthetase (aaRS) pairs specific for 4CN-Trp is crucial for efficient ribosomal incorporation in various expression systems asm.orgscispace.com. Exploring post-translational modification strategies and selective pressure incorporation approaches are also key areas for broader utility in large proteins rsc.org.
Exploration of New Spectroscopic Techniques
The inherent fluorescence of 4CN-Trp makes it an excellent candidate for advanced spectroscopic techniques. Future research aims to leverage its properties in single-molecule spectroscopy and multi-photon microscopy pnas.orgresearchgate.net. Compared to native tryptophan, 4CN-Trp offers advantages such as greater photostability and an excitation spectrum accessible by typical femtosecond Ti:Sapphire lasers (700–1000 nm), which is crucial for two-photon excitation microscopy pnas.orgresearchgate.net. This could circumvent the need for cell-damaging UV light, enabling deeper tissue penetration and reduced phototoxicity researchgate.netmdpi.com.
Further exploration into Förster Resonance Energy Transfer (FRET) and Photo-Induced Electron Transfer (PET) pairs involving 4CN-Trp is warranted. Its interaction with tryptophan itself can form a dual FRET/PET pair, allowing for proximity measurements and studies of protein conformational dynamics nih.gov. Investigating its utility with other fluorescent reporters or intrinsic protein fluorophores could unlock new applications in FRET-based studies. The development of time-resolved fluorescence measurements, such as fluorescence lifetime imaging, could also provide more detailed insights into the local environment of 4CN-Trp within biomolecules nih.gov.
Deeper Understanding of Unique Photophysical Mechanisms
While 4CN-Trp exhibits favorable photophysical properties, including a high fluorescence quantum yield (QY) of 0.8–0.9 and a long fluorescence lifetime (around 13.7 ns) in aqueous solution pnas.orgresearchgate.net, the precise mechanisms governing these characteristics, especially in comparison to other tryptophan derivatives, require deeper investigation pnas.orgpnas.org. Understanding the excited-state dynamics, potential photoisomerization pathways, and the influence of the cyano group on electron transfer processes is vital pnas.orgpnas.org.
The solvatochromic behavior of 4CN-Trp, where its emission energy is sensitive to the local electric field and solvent polarity, offers a powerful tool for probing protein environments functmaterials.org.uanih.govrsc.orgacs.orgrsc.org. Future work should focus on systematically correlating emission shifts with specific environmental parameters, such as hydrogen bonding and local electrostatics, potentially through combined experimental and computational approaches acs.org. Investigating how these photophysical properties are modulated by the specific protein context and the surrounding microenvironment will be key to maximizing its utility as a reporter rsc.orgacs.org.
Integration with Advanced Computational Chemistry and Molecular Dynamics Simulations
The synergy between experimental findings and computational modeling is essential for a comprehensive understanding of 4CN-Trp's behavior. Advanced computational chemistry techniques, including Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, can provide atomic-level insights into the photophysical mechanisms, excited-state properties, and spectral shifts observed for 4CN-Trp functmaterials.org.uanih.govacs.orgox.ac.ukresearchgate.net.
Molecular Dynamics (MD) simulations are particularly valuable for predicting how 4CN-Trp integrates into protein structures and how its fluorescence is affected by the local protein environment nih.govacs.orgresearchgate.netchemrxiv.org. By simulating the dynamics of proteins containing 4CN-Trp, researchers can elucidate the role of hydrogen bonding, electrostatic interactions, and conformational changes on its fluorescence properties. This integration can help in rationalizing experimental observations and guiding the design of new applications and probes based on 4CN-Trp. For instance, correlating emission energy with local electric fields can be further refined using MD simulations to predict hydrogen bonding status and differentiate between aqueous and non-aqueous hydrogen-bonding partners acs.org.
Development of Novel Biosensing Applications and Probes
The unique fluorescence properties of 4CN-Trp position it as a versatile building block for novel biosensing applications and the development of highly specific fluorescent probes. Its ability to be selectively excited and its distinct emission spectrum, which is shifted towards the blue visible region, allow for its use in multiplexed imaging and sensing experiments, even in the presence of native tryptophan residues pnas.orgfunctmaterials.org.uaresearchgate.netbiorxiv.org.
Future research can focus on designing 4CN-Trp-based probes for detecting specific biomolecules, monitoring enzymatic activities, or reporting on cellular processes. Its sensitivity to the local environment suggests potential for developing sensors that respond to changes in pH, polarity, or the presence of specific ions or ligands functmaterials.org.uanih.govacs.org. Furthermore, its incorporation into peptides and proteins can create sophisticated biosensors for studying protein-ligand interactions, conformational changes, and binding affinities, even at subnanomolar levels researchgate.netresearchgate.net. The development of dual-modality probes that combine fluorescence with other spectroscopic signals, such as infrared (IR) spectroscopy, could provide complementary information on protein dynamics and structure rsc.orgacs.org.
Q & A
Q. Tables for Key Data
Q. Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
